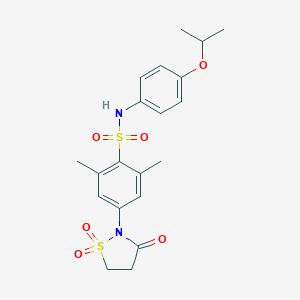
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide, also known as SITS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. SITS has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
作用機序
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as esterases and proteases, although the mechanism of this inhibition is not well understood.
Biochemical and Physiological Effects
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity in various tissues and organs. It has also been shown to affect the transport of ions across cell membranes, as well as the metabolism of various drugs and toxins. In addition, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant effects, although the mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
One of the main advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide in lab experiments is its high potency and specificity for carbonic anhydrase inhibition. This allows researchers to study the role of this enzyme in various biological processes with a high degree of precision. However, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide also has some limitations, such as its potential toxicity and the fact that it may affect other enzymes and metabolic pathways in addition to carbonic anhydrase.
将来の方向性
There are a number of future directions for research involving 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide, including the development of more potent and selective carbonic anhydrase inhibitors for use in cancer therapy and other applications. Other potential areas of research include the investigation of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide as a tool for studying the role of carbonic anhydrase in neurological disorders, such as Alzheimer's disease, and the development of new methods for synthesizing and modifying 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide and related compounds.
合成法
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide can be synthesized through a series of chemical reactions, starting with the reaction of 4-isopropoxyphenylamine with 2,6-dimethylbenzenesulfonyl chloride. The resulting intermediate is then reacted with isothiocyanic acid to form the isothiourea derivative, which is subsequently oxidized to form 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide.
科学的研究の応用
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and physiology. It is commonly used as a tool to study the role of carbonic anhydrase in various biological processes, such as acid-base balance, respiration, and ion transport. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide has also been used to investigate the effects of carbonic anhydrase inhibitors on cancer cells, as well as their potential use as anti-tumor agents.
特性
製品名 |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-isopropoxyphenyl)-2,6-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C20H24N2O6S2 |
分子量 |
452.5 g/mol |
IUPAC名 |
2,6-dimethyl-N-(4-propan-2-yloxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O6S2/c1-13(2)28-18-7-5-16(6-8-18)21-30(26,27)20-14(3)11-17(12-15(20)4)22-19(23)9-10-29(22,24)25/h5-8,11-13,21H,9-10H2,1-4H3 |
InChIキー |
HUOPGGWUOXLWMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=C(C=C2)OC(C)C)C)N3C(=O)CCS3(=O)=O |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=C(C=C2)OC(C)C)C)N3C(=O)CCS3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide](/img/structure/B253689.png)
![1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253690.png)



![N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253698.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253703.png)


![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)
![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)